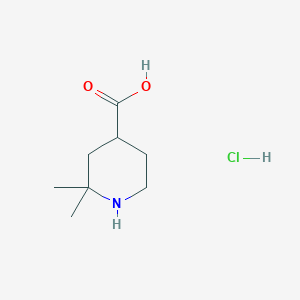

2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride

Beschreibung

2,2-Dimethylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring two methyl groups at the 2-position of the piperidine ring and a carboxylic acid group at the 4-position, which is protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt and steric effects from the dimethyl substituents.

Eigenschaften

IUPAC Name |

2,2-dimethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5-6(7(10)11)3-4-9-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWLMAODQHSUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 2-position of the piperidine ring through alkylation reactions.

Carboxylation: The carboxylic acid group is introduced at the 4-position of the piperidine ring through carboxylation reactions.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2,2-Dimethylpiperidine-4-carboxylic acid hydrochloride serves as a crucial building block for constructing complex organic molecules. Its unique structural properties facilitate reactions that lead to various derivatives used in further research.

Biology

This compound has been employed in studying enzyme interactions and metabolic pathways. It has shown potential as an inhibitor or modulator of specific enzymes, impacting biochemical processes critical for cellular function.

Medicine

The compound is under investigation for its therapeutic applications, particularly in drug development. Its derivatives are being explored for various pharmacological activities, including:

- Anticancer Potential : Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

- Neuroprotective Effects : It has been shown to inhibit acetylcholinesterase activity, potentially benefiting Alzheimer's disease treatment.

- Antimicrobial Activity : Exhibits activity against certain bacterial strains, suggesting its use in infectious disease treatment.

Biological Activities Overview

Research has identified several biological activities associated with 2,2-Dimethylpiperidine-4-carboxylic acid hydrochloride:

Case Study: Neuroprotective Effects

A notable study examined the neuroprotective effects of this compound, focusing on its ability to inhibit acetylcholinesterase activity in vitro. This inhibition resulted in increased levels of acetylcholine in neuronal cultures, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 2,2-Dimethylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 1,2-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₅NO₂ (free base) + HCl .

- Key Differences : The methyl groups are located at the 1- and 2-positions instead of both at the 2-position.

- Solubility: Similar aqueous solubility is expected due to the shared hydrochloride salt and carboxylic acid group. Synthetic Accessibility: The 1,2-substitution pattern might introduce challenges in regioselective synthesis compared to the symmetrical 2,2-dimethyl arrangement .

Stereoisomers: (2R,6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol) .

- Key Differences : Methyl groups at the 2- and 6-positions create a trans-configuration across the piperidine ring.

- Impact :

- Conformational Stability : The trans-methyl groups may stabilize chair conformations, altering intermolecular interactions.

- Biological Activity : Stereochemistry could influence receptor binding affinity. For example, donepezil hydrochloride (a piperidine-based acetylcholinesterase inhibitor) shows stereospecific activity, suggesting similar sensitivity for this compound .

Functional Group Variations: Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate Hydrochloride

- Molecular Formula: C₁₀H₁₉Cl₂NO₂ (MW: 256.17 g/mol) .

- Key Differences : Replaces the carboxylic acid with an ethyl ester and adds a chloroethyl group.

- Reactivity: The chloroethyl group may confer alkylating properties, useful in prodrug design but posing toxicity risks .

Aromatic Substitutions: 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₂ (MW: 236.74 g/mol) .

- Key Differences : A pyridinyl group replaces one methyl group.

- Acid-Base Properties: The pyridine nitrogen may participate in additional hydrogen bonding or protonation events under physiological conditions .

Physicochemical and Toxicological Data Comparison

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| 2,2-Dimethylpiperidine-4-carboxylic acid·HCl | C₈H₁₆ClNO₂ | 193.67* | Carboxylic acid, 2,2-dimethyl | High in water |

| 1,2-Dimethylpiperidine-4-carboxylic acid·HCl | C₈H₁₆ClNO₂ | 193.67 | Carboxylic acid, 1,2-dimethyl | Moderate |

| (2R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid·HCl | C₈H₁₆ClNO₂ | 193.67 | Carboxylic acid, trans-dimethyl | High in water |

| Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate·HCl | C₁₀H₁₉Cl₂NO₂ | 256.17 | Ester, chloroethyl | Low (organic solvents) |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid·HCl | C₁₁H₁₅ClN₂O₂ | 236.74 | Carboxylic acid, pyridinyl | Moderate |

Table 2: Toxicity and Stability Insights

| Compound Name | Acute Toxicity (LD₅₀) | Stability in Acidic Conditions | Key Risks |

|---|---|---|---|

| 2,2-Dimethylpiperidine-4-carboxylic acid·HCl | No data | Likely stable (HCl salt) | Irritant (typical of salts) |

| Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate·HCl | No data | Ester hydrolysis possible | Alkylation hazard |

| 1-(Pyridin-4-yl)piperidine-4-carboxylic acid·HCl | No data | Stable | Pyridine-related toxicity |

*General trends inferred from structural analogs; specific data are unavailable .

Research and Application Implications

- Drug Design: The carboxylic acid group in 2,2-dimethylpiperidine-4-carboxylic acid·HCl facilitates ionic interactions with target proteins, making it a candidate for kinase inhibitors or GPCR modulators. Its symmetrical dimethyl groups may reduce metabolic degradation compared to mono-substituted analogs .

- Agrochemicals : Piperidine derivatives are explored as herbicides or fungicides. The hydrochloride salt improves solubility for foliar applications, while the dimethyl groups may enhance environmental stability .

- Limitations : Lack of explicit toxicity data (common in many piperidine hydrochlorides ) necessitates further in vitro and in vivo studies.

Biologische Aktivität

2,2-Dimethylpiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO·HCl

- Molecular Weight : 193.67 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

The compound features a piperidine ring with two methyl groups at the second position and a carboxylic acid group at the fourth position, which influences its reactivity and biological interactions .

The biological activity of 2,2-dimethylpiperidine-4-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , modulating biochemical pathways critical for therapeutic effects .

Key Mechanisms:

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and metabolic regulation .

- Binding Affinity : Studies indicate that it exhibits binding affinity to specific biological targets, which can be assessed using techniques like molecular docking and binding assays .

Biological Activities

Research has identified several biological activities associated with 2,2-dimethylpiperidine-4-carboxylic acid hydrochloride:

- Anticancer Potential :

- Neuroprotective Effects :

-

Antimicrobial Activity :

- Preliminary studies suggest antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of 2,2-dimethylpiperidine-4-carboxylic acid hydrochloride, researchers found that it effectively inhibited AChE activity in vitro. This inhibition led to increased levels of acetylcholine in neuronal cultures, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the optimal conditions for synthesizing 2,2-dimethylpiperidine-4-carboxylic acid hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Use a polar solvent (DMF or DMSO) at 60–80°C with a tertiary amine base (e.g., triethylamine) to facilitate deprotonation. Purification via column chromatography (silica gel, methanol/dichloromethane eluent) yields ~65–75% purity .

- Reductive amination : React 2,2-dimethylpiperidine-4-carboxaldehyde with ammonium chloride and sodium cyanoborohydride in methanol (pH 5–6) at room temperature. Monitor progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 2.5)/methanol (70:30) at 1 mL/min. Detection at 207 nm ensures >98% purity .

- NMR : NMR (DO, 400 MHz) should show characteristic peaks: δ 1.35 (s, 6H, 2×CH), δ 3.45–3.60 (m, 2H, piperidine-H), δ 4.10 (br s, 1H, COOH) .

- IR : Confirm carboxylate and ammonium chloride bonds via peaks at 1720 cm (C=O) and 2400–3000 cm (NH) .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at –20°C in a desiccator under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Stability studies show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral catalysts : Use (R)-BINAP with palladium(II) acetate in asymmetric hydrogenation of a prochiral ketone precursor. Enantiomeric excess (ee) >90% is achievable via chiral HPLC validation (Chiralpak IA column, hexane/isopropanol 85:15) .

- Enzymatic resolution : Lipase B from Candida antarctica selectively hydrolyzes the (S)-enantiomer in a racemic ester precursor, yielding >85% ee .

Q. What mechanistic insights exist for its reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Deuterium labeling at the piperidine C4 position reveals a primary KIE (k/k = 2.1), indicating rate-limiting proton transfer during substitution .

- DFT calculations : Transition-state modeling (B3LYP/6-31G*) shows steric hindrance from the 2,2-dimethyl group increases activation energy by ~5 kcal/mol compared to unsubstituted analogs .

Q. How can contradictory data on reaction yields be resolved?

Methodological Answer:

Q. What protocols assess its toxicity in preclinical models?

Methodological Answer:

- Acute toxicity (OECD 423) : Administer 300 mg/kg orally to Sprague-Dawley rats. Monitor for neurotoxicity (e.g., tremors, ataxia) and organ histopathology after 14 days .

- Ecotoxicology (OECD 201) : Test on Daphnia magna (48h LC = 12 mg/L) using standardized water fleas. Use HPLC to quantify bioaccumulation in lipid tissues .

Data Interpretation and Validation

Q. How to validate purity when commercial sources report conflicting data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.